molecular formula C20H28N8O2S B2499975 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2499975
M. Wt: 444.6 g/mol
InChI Key: QFFZKCRPLSADBN-UHFFFAOYSA-N
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Description

The compound "8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that is part of a broader class of compounds known for their potential pharmacological activities. The related compounds have been studied for their affinity to serotonin (5-HT) receptors and dopaminergic (D2) receptors, which are critical targets for antidepressant and anxiolytic drugs .

Synthesis Analysis

The synthesis of related compounds involves the creation of long-chain arylpiperazines (LCAPs) and their derivatives. These compounds are designed and synthesized to target specific serotonin receptors, with variations in the substituents leading to different affinities and selectivities for these receptors . The synthesis process typically includes the formation of the purine core, followed by the attachment of various substituents that confer the desired biological activity.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a purine-2,6-dione core, which is a common feature in this class of molecules. The core is modified with different substituents, such as arylpiperazinylalkyl groups, which influence the molecule's conformation and, consequently, its interaction with the target receptors. X-ray diffraction methods have been used to confirm the structures of these compounds, revealing the importance of intramolecular interactions, such as hydrogen bonds and π-π stacking, in stabilizing their conformations .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups. The arylpiperazine fragment, for example, can engage in various interactions with the receptor sites, including hydrogen bonding and π-π interactions. These interactions are crucial for the binding affinity and selectivity of the compounds towards the serotonin receptors. The presence of substituents like the morpholine ring can also contribute to the binding by acting as potential donors or acceptors of hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and crystallinity, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the presence of a methoxy group or a chlorine atom in the phenylpiperazinyl moiety can modify the compound's affinity for the tested 5-HT receptors, which is likely due to changes in the molecule's lipophilicity and ability to form specific interactions with the receptor .

Scientific Research Applications

WAY-273335 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of WAY-273335 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-273335 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as the introduction of specific substituents to enhance the compound’s activity or stability. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of WAY-273335 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

WAY-273335 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: WAY-273335 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles under various conditions, such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Comparison with Similar Compounds

WAY-273335 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compared to these compounds, WAY-273335 may exhibit distinct properties, such as higher potency, selectivity, or stability, making it a valuable tool in scientific research.

properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O2S/c1-5-26-8-10-27(11-9-26)19-23-16-15(17(29)25(4)20(30)24(16)3)28(19)12-13-31-18-21-7-6-14(2)22-18/h6-7H,5,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFZKCRPLSADBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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